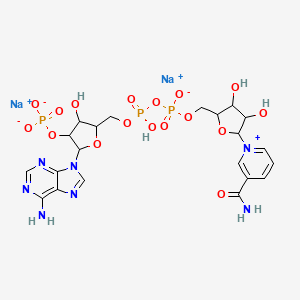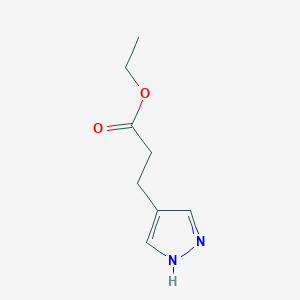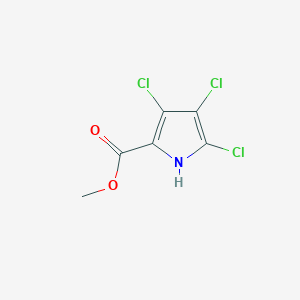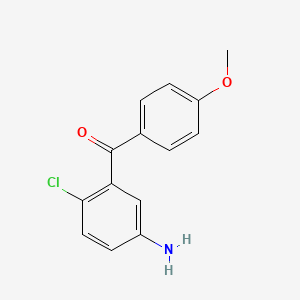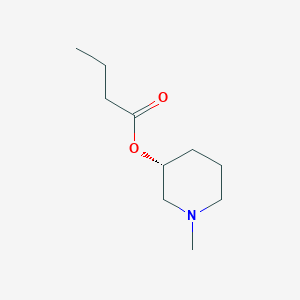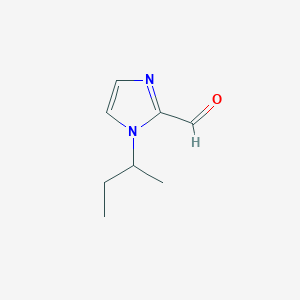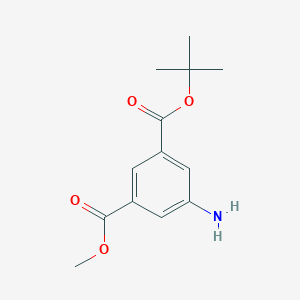
1-(Tert-butyl) 3-methyl 5-aminoisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl) 3-methyl 5-aminoisophthalate is an organic compound that belongs to the class of isophthalates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to the isophthalate core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(Tert-butyl) 3-methyl 5-aminoisophthalate can be achieved through several synthetic routes. One common method involves the esterification of 3-methyl 5-aminoisophthalic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
1-(Tert-butyl) 3-methyl 5-aminoisophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester group to an alcohol.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group would yield 1-(Tert-butyl) 5-aminoisophthalic acid.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butyl) 3-methyl 5-aminoisophthalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its amino group can be functionalized to create compounds with specific biological activities.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties.
Wirkmechanismus
The mechanism of action of 1-(Tert-butyl) 3-methyl 5-aminoisophthalate depends on its specific application. In chemical reactions, the compound’s functional groups (tert-butyl, methyl, and amino) interact with various reagents to form new bonds and products. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and the reaction conditions.
In biological applications, the amino group may interact with biological targets such as enzymes or receptors, leading to specific biological effects. The exact mechanism of action in these cases would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butyl) 3-methyl 5-aminoisophthalate can be compared with other similar compounds, such as:
1-(Tert-butyl) 5-methyl L-glutamate hydrochloride: This compound also contains a tert-butyl group and a methyl group, but it has a different core structure and functional groups.
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: This compound shares the tert-butyl and amino groups but has an indazole core instead of an isophthalate core.
The uniqueness of this compound lies in its specific combination of functional groups and its isophthalate core, which provides distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)9-5-8(11(15)17-4)6-10(14)7-9/h5-7H,14H2,1-4H3 |
InChI-Schlüssel |
WGKWPRAKERKPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
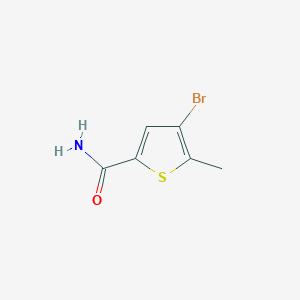
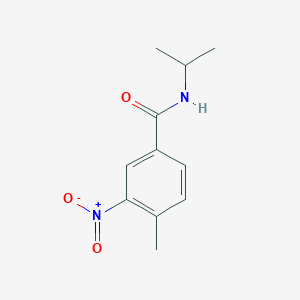
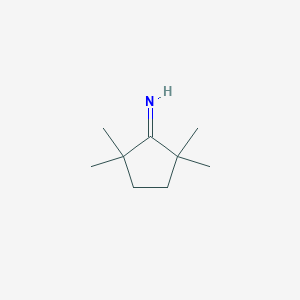
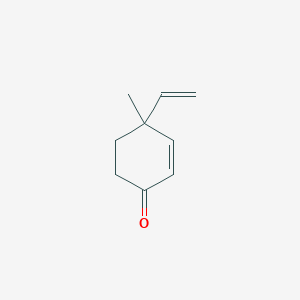
![2-[3-(Cyclopropylmethanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13981388.png)
